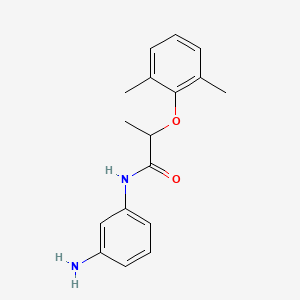
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminophenyl group attached to a propanamide backbone, with a dimethylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 2,6-dimethylphenol.
Nitration: The 3-nitroaniline is reduced to 3-aminophenyl using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of Propanamide: The 3-aminophenyl is then reacted with 2-(2,6-dimethylphenoxy)propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It is studied for its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide: Similar structure but with the amino group in the para position.
N-(3-Aminophenyl)-2-(2,4-dimethylphenoxy)-propanamide: Similar structure but with different methyl group positions on the phenoxy ring.
Uniqueness
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is unique due to the specific positioning of the amino and dimethylphenoxy groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-4-7-12(2)16(11)21-13(3)17(20)19-15-9-5-8-14(18)10-15/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLMKDVQQOZISG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
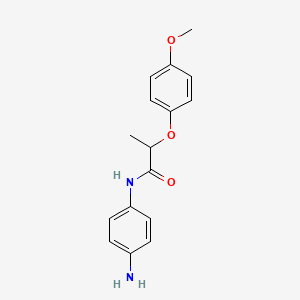
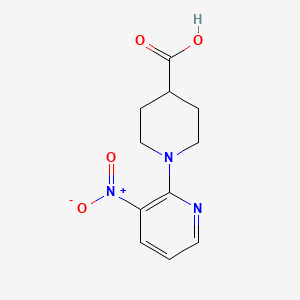
![{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1317952.png)
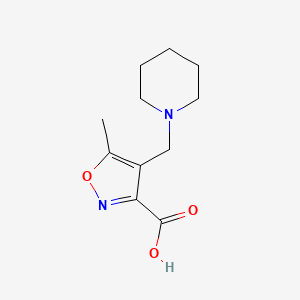
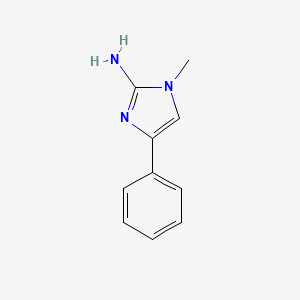
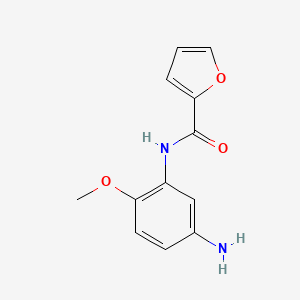
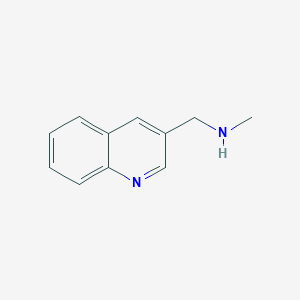
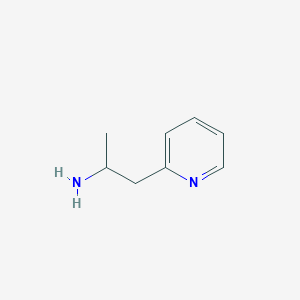
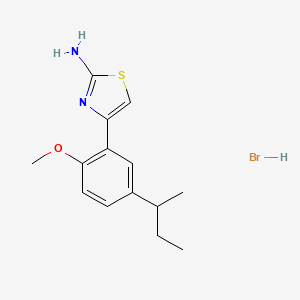
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)
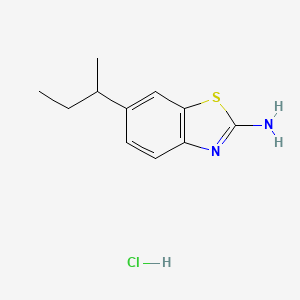
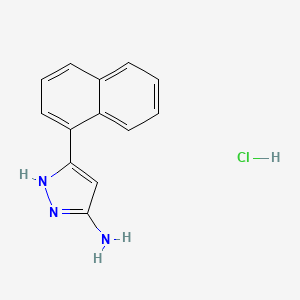
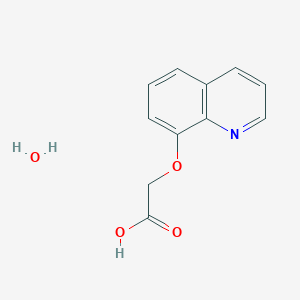
![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)
